molecular formula C26H24O5 B11143425 (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B11143425
M. Wt: 416.5 g/mol
InChI Key: INGLBHYVRDZTPL-CFRMEGHHSA-N
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Description

(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The dimethoxybenzylidene and dimethylbenzyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studies may explore the compound’s activity against various biological targets, including enzymes and receptors.

Medicine

    Therapeutic Potential: Research may investigate the compound’s potential as a therapeutic agent for treating diseases such as cancer, inflammation, or infections.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Dimethoxybenzylidene Compounds: Compounds with similar dimethoxybenzylidene groups but different cores.

Uniqueness

The uniqueness of (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties.

Properties

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C26H24O5/c1-16-8-9-17(2)19(12-16)15-30-20-10-11-21-23(14-20)31-24(25(21)27)13-18-6-5-7-22(28-3)26(18)29-4/h5-14H,15H2,1-4H3/b24-13-

InChI Key

INGLBHYVRDZTPL-CFRMEGHHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3

Origin of Product

United States

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